molecular formula C7H8F3N3O B12864113 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone CAS No. 188244-31-7

1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B12864113
CAS No.: 188244-31-7
M. Wt: 207.15 g/mol
InChI Key: KYNMGUACTJMEAC-UHFFFAOYSA-N
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Description

1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5, two methyl groups at positions 1 and 3, and a trifluoroethanone group at position 4. The trifluoroethanone group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-amino-1,3-dimethylpyrazole with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoroethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Amino-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone: Lacks the methyl groups at positions 1 and 3.

    1-(5-Amino-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone: Has only one methyl group at position 3.

    1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-difluoroethanone: Contains a difluoroethanone group instead of a trifluoroethanone group.

Uniqueness: The presence of both methyl groups and the trifluoroethanone group in 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its similar counterparts.

Properties

CAS No.

188244-31-7

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

1-(5-amino-1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H8F3N3O/c1-3-4(5(14)7(8,9)10)6(11)13(2)12-3/h11H2,1-2H3

InChI Key

KYNMGUACTJMEAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C(F)(F)F)N)C

Origin of Product

United States

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